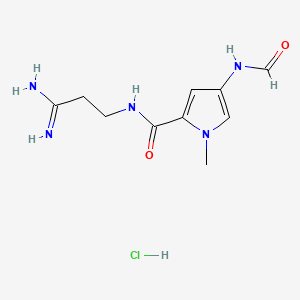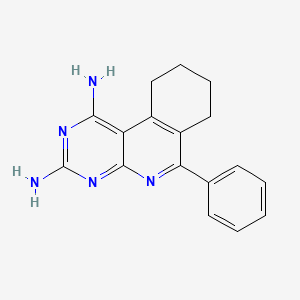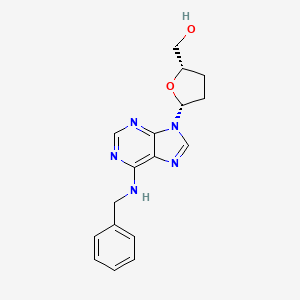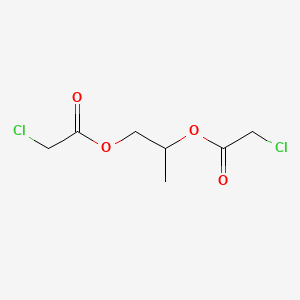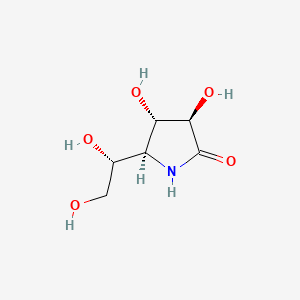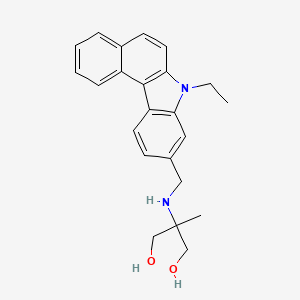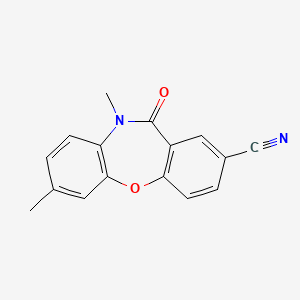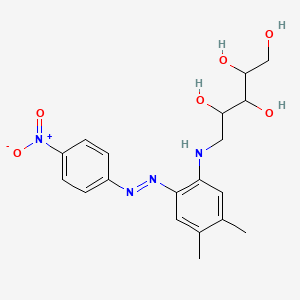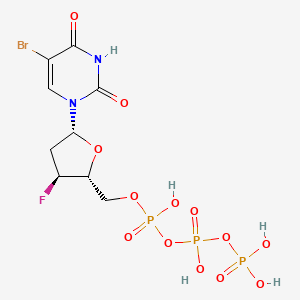
2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions, a fluorine atom at the 3’ position, and a bromine atom at the 5’ position of the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate typically involves multi-step organic synthesis. The starting material is often uridine, which undergoes selective halogenation to introduce the bromine atom at the 5’ position. Subsequent steps involve the removal of hydroxyl groups at the 2’ and 3’ positions and the introduction of a fluorine atom at the 3’ position. The final step involves the phosphorylation of the nucleoside to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phosphorylation and Dephosphorylation: The triphosphate group can be added or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phosphorylation and Dephosphorylation: Enzymes like kinases and phosphatases are commonly used, along with ATP or other phosphate donors.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction: Products depend on the specific redox reaction but may include oxidized or reduced forms of the nucleoside.
Phosphorylation and Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Scientific Research Applications
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination due to the lack of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine
- 2’,3’-Dideoxy-5-fluoro-3-thiouridine
- 3’-Fluoro-2’,3’-Dideoxy-5-Bromouridine
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is unique due to its specific combination of modifications: the absence of hydroxyl groups at the 2’ and 3’ positions, the presence of a fluorine atom at the 3’ position, and a bromine atom at the 5’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
124903-24-8 |
|---|---|
Molecular Formula |
C9H13BrFN2O13P3 |
Molecular Weight |
549.03 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
UDICAUKVGFTYNF-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
